molecular formula C8H8ClNO B11746562 1-(3-Amino-5-chlorophenyl)ethan-1-one

1-(3-Amino-5-chlorophenyl)ethan-1-one

Cat. No.: B11746562
M. Wt: 169.61 g/mol
InChI Key: COKXPOXWOQXYKE-UHFFFAOYSA-N
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Description

1-(3-Amino-5-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO It is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chlorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chlorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino and chlorine groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Amino-5-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can affect the compound’s binding affinity and activity. The ethanone group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

  • 1-(3-Amino-4-chlorophenyl)ethan-1-one
  • 1-(3-Amino-2-chlorophenyl)ethan-1-one
  • 1-(3-Amino-5-bromophenyl)ethan-1-one

Comparison: 1-(3-Amino-5-chlorophenyl)ethan-1-one is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(3-amino-5-chlorophenyl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,10H2,1H3

InChI Key

COKXPOXWOQXYKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)N

Origin of Product

United States

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